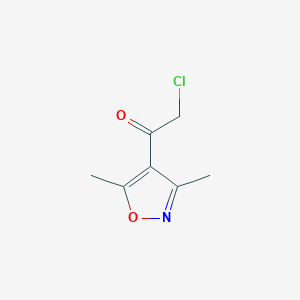

2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-4-7(6(10)3-8)5(2)11-9-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDOELZBDNZYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one typically involves the reaction of 4-dimethylamino-2-chloroacetyl chloride with an appropriate oxazole derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes steps such as raw material preparation, reaction optimization, product isolation, and purification. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ethanone group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Substituted oxazole derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Reduction: Alcohols or other reduced products.

Scientific Research Applications

2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules.

Biological Studies: The compound is used in studies to understand the biological activities of oxazole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological targets. The oxazole moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their properties are summarized below:

Reactivity and Electronic Effects

- Chloro vs. Bromo Substituents : The target compound’s chloro group offers moderate leaving-group ability compared to bromo analogs (e.g., 1-(3-bromo-1,2-oxazol-4-yl)ethan-1-one). Bromo derivatives are more reactive in cross-coupling reactions but may introduce higher toxicity .

- Sulfonyl-Piperazine Derivatives : The sulfonyl group in the compound from evidence 7 enhances polarity and hydrogen-bonding capacity, making it suitable for targeting enzymes or receptors in aqueous environments .

Physicochemical Properties

- Lipophilicity : The dimethyl-oxazole group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to unsubstituted oxazole analogs. This improves membrane permeability but may reduce aqueous solubility.

- Molecular Weight : The target compound (MW ~204.6) is smaller than sulfonyl-piperazine derivatives (MW 321.78), making it more suitable for fragment-based drug discovery .

Research Findings and Trends

- Building Block Diversity : Catalogs from Enamine Ltd. and CymitQuimica (evidenced in ) highlight the demand for halogenated oxazole derivatives in high-throughput screening and combinatorial chemistry.

Biological Activity

Overview

2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one, with the molecular formula CHClNO, is a member of the oxazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 173.6 g/mol

- CAS Number : 1284455-20-4

Antimicrobial Activity

Research indicates that compounds within the oxazole family exhibit significant antimicrobial properties. A study highlighted that derivatives of oxazole, including this compound, demonstrated notable efficacy against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation and induce apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10.5 ± 0.5 | Induction of apoptosis via caspase activation |

| MCF-7 (breast cancer) | 12.3 ± 0.8 | Cell cycle arrest at G2/M phase |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Birmingham assessed the antimicrobial efficacy of various oxazole derivatives, including our compound of interest. The study utilized a series of assays to determine the effectiveness against resistant strains of bacteria. Results indicated that the compound effectively inhibited growth in resistant Staphylococcus aureus strains.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound against human breast cancer cells (MCF-7). The results demonstrated that treatment with this compound led to significant reductions in cell viability and increased markers for apoptosis.

The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The chloro group enhances nucleophilic substitution reactions, allowing for modifications that can improve biological activity.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 4-(dimethyl-1,2-oxazol-4-yl)acetyl chloride with a chlorinating agent (e.g., SOCl₂) under anhydrous conditions yields the target compound. Catalytic methods using Lewis acids (e.g., AlCl₃) may optimize electrophilic substitution at the oxazole ring. Purity is validated via HPLC (>95%) and elemental analysis .

Q. How is this compound characterized structurally and spectroscopically?

Methodological Answer:

- NMR : H NMR (CDCl₃) shows distinct signals: δ ~2.5 ppm (s, 6H, dimethyl groups), δ ~7.5 ppm (s, 1H, oxazole C-H), and δ ~4.5 ppm (s, 2H, CH₂Cl). C NMR confirms the carbonyl (δ ~195 ppm) and oxazole carbons .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 170.59 (M⁺) with fragment ions at m/z 135 (loss of Cl) and 77 (oxazole ring) .

Q. What crystallographic methods are used to resolve its 3D structure?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018 (full-matrix least-squares on ) ensures accuracy. ORTEP-3 visualizes thermal ellipsoids, and WinGX integrates data processing. Key metrics: , , and CCDC deposition .

Advanced Research Questions

Q. How is this compound applied in medicinal chemistry, particularly in protein inhibition studies?

Methodological Answer: The dimethyloxazole moiety acts as a bioisostere for aromatic heterocycles in kinase inhibitors. For example, derivatives like PF-CBP1 (a CBP/p300 inhibitor) use this scaffold to enhance binding affinity. Docking studies (AutoDock Vina) and SAR analysis optimize substituents at the ethanone position for target selectivity .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Overlapping NMR Signals : Use 2D techniques (HSQC, HMBC) to assign coupling and long-range correlations. For example, HMBC links the carbonyl carbon to the oxazole proton .

- Ambiguous Mass Fragments : High-resolution MS (HRMS, <5 ppm error) distinguishes isobaric ions. Tandem MS (CID) clarifies fragmentation pathways .

Q. What computational methods predict reactivity and stability of this compound?

Methodological Answer:

Q. How to address challenges in crystallographic refinement for derivatives?

Methodological Answer: For poor initial phases (e.g., low-resolution data <1.0 Å), use SHELXD for dual-space recycling and SHELXE for density modification. Twinning (e.g., pseudo-merohedral) is resolved via HKLF5 format in SHELXL. Validate with Rmerge (<5%) and CC1/2 (>90%) .

Q. What strategies minimize side reactions during functionalization of the chloroethanone group?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.